(2S)-2-(2-chlorophenyl)oxirane chemical properties and spectral data
(2S)-2-(2-chlorophenyl)oxirane chemical properties and spectral data
An In-Depth Technical Guide to the Chemical Properties and Spectral Data of (2S)-2-(2-chlorophenyl)oxirane
Introduction
(2S)-2-(2-chlorophenyl)oxirane is a chiral epoxide of significant interest in synthetic organic chemistry and drug development.[1] As a versatile chiral building block, its unique structural features—a reactive three-membered oxirane ring, a defined stereocenter, and an electronically modified phenyl group—make it an invaluable intermediate for the asymmetric synthesis of complex, enantiomerically pure molecules.[2] The strategic placement of the chlorine atom at the ortho position of the phenyl ring influences the molecule's reactivity and provides a functional handle for further chemical transformations.[1]
This guide offers a comprehensive overview of the core chemical properties and detailed spectral data of (2S)-2-(2-chlorophenyl)oxirane. It is designed for researchers, scientists, and drug development professionals, providing not only reference data but also the underlying scientific rationale for its characterization, grounded in field-proven analytical methodologies. The reactivity of the strained epoxide ring, which is susceptible to nucleophilic attack, allows for the precise introduction of a chiral 2-chlorophenyl-substituted ethanolamine moiety into target structures, a common motif in pharmacologically active compounds.[2]
Chemical and Physical Properties
The fundamental physicochemical properties of (2S)-2-(2-chlorophenyl)oxirane are critical for its handling, reaction design, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO | [3][4] |
| Molecular Weight | 154.59 g/mol | [3][5] |
| CAS Number | 141394-10-7 | [3][4][6] |
| IUPAC Name | (2S)-2-(2-chlorophenyl)oxirane | [4] |
| Appearance | Colorless oil or liquid | [2] |
| Boiling Point | 211.8 ± 28.0 °C (Predicted) | [2] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2] |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | [3][5] |
| XLogP3-AA | 2.0 - 2.4 | [3][5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
Molecular Structure and Stereochemistry
The defining feature of (2S)-2-(2-chlorophenyl)oxirane is its specific stereochemistry. The "(2S)" designation refers to the absolute configuration at the chiral carbon of the oxirane ring bonded to the chlorophenyl group, as determined by the Cahn-Ingold-Prelog priority rules. This stereochemical purity is paramount in drug development, where a single enantiomer often accounts for the desired therapeutic activity while its counterpart may be inactive or cause off-target effects.[2]
Caption: Plausible fragmentation pathway in EI-MS.
Experimental Protocols for Analysis
To ensure the generation of reliable and reproducible data, standardized analytical protocols are essential.
General Analytical Workflow
Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Data Acquisition (¹H & ¹³C)
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Sample Preparation : Accurately weigh 5-10 mg of (2S)-2-(2-chlorophenyl)oxirane and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to TMS at 0.00 ppm.
Protocol 2: FTIR Spectrum Acquisition
-
Sample Preparation : As the compound is a liquid, the neat film method is preferred. Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan : Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan : Place the prepared salt plates in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify and label the wavenumbers of significant absorption peaks.
Protocol 3: GC-MS Analysis
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Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions :
-
Column : Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection : Inject 1 µL of the sample solution in split mode.
-
Temperature Program : Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Data Analysis : Analyze the resulting chromatogram to assess purity and identify the mass spectrum corresponding to the main peak. Compare the obtained spectrum with theoretical fragmentation patterns.
Safety and Handling
(2S)-2-(2-chlorophenyl)oxirane is a reactive chemical intermediate and must be handled with appropriate care.
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Hazard Statements : The compound is associated with several hazards. [5][7] * H315: Causes skin irritation. [7] * H319: Causes serious eye irritation. [7] * H335: May cause respiratory irritation. [7] * Some sources also list H225/H226 (Flammable liquid and vapor) and H302/H312/H332 (Harmful if swallowed, in contact with skin, or if inhaled). [5]* Precautionary Measures :
-
Handling : Use only in a well-ventilated area, preferably a chemical fume hood. [7][8]Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [8][9]Avoid breathing vapors or mist. [7] * Storage : Store in a tightly closed container in a cool, dry place away from ignition sources. [3][7] * Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [7]
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Conclusion
(2S)-2-(2-chlorophenyl)oxirane is a fundamentally important chiral synthon whose utility is directly linked to its well-defined structure and reactivity. The comprehensive spectroscopic data presented in this guide—NMR, IR, and MS—provide the necessary tools for its unambiguous identification and quality control. Adherence to the detailed experimental protocols ensures the generation of high-fidelity data, which is the cornerstone of successful research and development in medicinal and synthetic chemistry. A thorough understanding of its chemical properties and safety profile is essential for its effective and safe application in the synthesis of next-generation pharmaceuticals and complex organic materials.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 560709, 2-(2-Chlorophenyl)oxirane. Available from: [Link]
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Workman, J. Jr. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. Available from: [Link]
- Schroder, K. et al. (2025). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. Note: While the specific publication date may be in the future, the source provides context on epoxide reactivity.
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LibreTexts Chemistry (2025). 4.9: Spectroscopy of Ethers and Epoxides. Available from: [Link]
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Diva-portal.org (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Available from: [Link]
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MDPI (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]
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National Center for Biotechnology Information (PMC) (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Available from: [Link]
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Encyclopedia.pub (2020). Epoxide Synthesis and Ring-Opening Reactions. Available from: [Link]
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Oregon State University (n.d.). Spectroscopy of Ethers and Epoxides. Available from: [Link]
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ResearchGate (n.d.). Determination of Epoxide and Hydroxyl Groups in Epoxide Resins by IR Spectrometry. Available from: [Link]
- Supporting Information (n.d.). NMR data for 2-Chlorostyrene. Note: This reference provides context for the expected NMR of the precursor alkene.
- Journal of the Brazilian Chemical Society (2013). Supplementary Information. Note: This reference provides examples of IR and NMR spectra for related azido-phenyl compounds.
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IS NIR Spectra (n.d.). NIR Spectra Collection. Available from: [Link]
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NIST (n.d.). WebBook for Oxirane, (chloromethyl)-. Available from: [Link]
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